molecular formula C39H48ClN5O7 B12420803 PROTAC BRD9 Degrader-2

PROTAC BRD9 Degrader-2

Cat. No.: B12420803
M. Wt: 734.3 g/mol
InChI Key: DBQTXWRLCKDYPJ-UHFFFAOYSA-N
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Description

PROTAC BRD9 Degrader-2 is a bifunctional compound designed for the targeted degradation of bromodomain-containing protein 9 (BRD9). This compound is part of the proteolysis-targeting chimera (PROTAC) class, which facilitates the degradation of specific proteins by the ubiquitin-proteasome system. This compound has shown significant potential in cancer research, particularly in targeting BRD9, a protein implicated in various cancers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROTAC BRD9 Degrader-2 involves the conjugation of a BRD9 inhibitor with an E3 ligase ligand. The BRD9 inhibitor, such as BI-7273, is linked to the cereblon E3 ligase ligand, pomalidomide, through a suitable linker. The synthetic route typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

PROTAC BRD9 Degrader-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal reaction rates and product formation .

Major Products Formed

The major products formed from these reactions include modified versions of this compound with enhanced stability, efficacy, or specificity. These modifications can improve the compound’s ability to degrade BRD9 effectively .

Scientific Research Applications

PROTAC BRD9 Degrader-2 has a wide range of scientific research applications, including:

Mechanism of Action

PROTAC BRD9 Degrader-2 exerts its effects by recruiting BRD9 to the ubiquitin-proteasome system for degradation. The compound forms a ternary complex with BRD9 and the E3 ligase cereblon, facilitating the ubiquitination and subsequent proteasomal degradation of BRD9. This degradation disrupts BRD9-mediated transcriptional regulation, leading to the inhibition of cancer cell growth and proliferation .

Properties

Molecular Formula

C39H48ClN5O7

Molecular Weight

734.3 g/mol

IUPAC Name

1-[2-chloro-5-[4-[1-[2-[2,6-dimethoxy-4-(1,4,5-trimethyl-6-oxopyridin-3-yl)phenyl]ethyl]piperidin-4-yl]oxypiperidine-1-carbonyl]phenyl]-1,3-diazinane-2,4-dione

InChI

InChI=1S/C39H48ClN5O7/c1-24-25(2)37(47)42(3)23-31(24)27-21-34(50-4)30(35(22-27)51-5)12-16-43-14-8-28(9-15-43)52-29-10-17-44(18-11-29)38(48)26-6-7-32(40)33(20-26)45-19-13-36(46)41-39(45)49/h6-7,20-23,28-29H,8-19H2,1-5H3,(H,41,46,49)

InChI Key

DBQTXWRLCKDYPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(C=C1C2=CC(=C(C(=C2)OC)CCN3CCC(CC3)OC4CCN(CC4)C(=O)C5=CC(=C(C=C5)Cl)N6CCC(=O)NC6=O)OC)C)C

Origin of Product

United States

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